N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenoxy, pyrazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(4-bromophenoxy)methyl-1H-pyrazole with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. This is followed by sulfonamide formation through the reaction with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted pyrazoles .
Scientific Research Applications
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenoxy)-4-(bromomethyl)benzene
- 1-(4-Methoxyphenoxy)-4-(bromomethyl)benzene
- 1-(4-Chlorophenoxy)-4-(bromomethyl)benzene
Uniqueness
N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16BrF2N5O3S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H16BrF2N5O3S/c1-10-15(11(2)24(21-10)16(18)19)28(25,26)22-13-7-20-23(8-13)9-27-14-5-3-12(17)4-6-14/h3-8,16,22H,9H2,1-2H3 |
InChI Key |
XUEIDOBCDQDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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